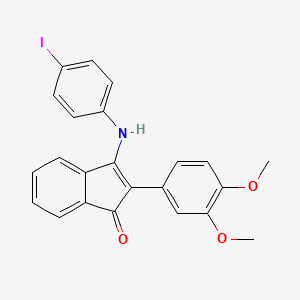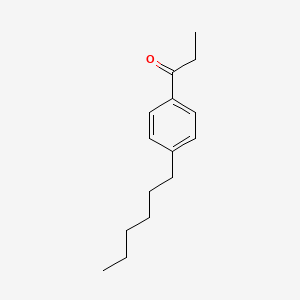
4'-Hexylpropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexylpropiophenone (4-HP) is an organic compound belonging to the class of aryl ketones. It is a powerful and versatile chemical, with a wide range of applications in the research laboratory. 4-HP is used as a reagent in a variety of organic synthesis reactions, and is also utilized as a tool for studying the structure and function of biological molecules. In addition, 4-HP is used as a model compound for studying the mechanism of action and biochemical and physiological effects of a range of molecules.
作用機序
The mechanism of action of 4'-Hexylpropiophenone is not fully understood. However, it is believed to interact with a range of proteins and enzymes, leading to a range of biochemical and physiological effects. For example, this compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition of COX-2 leads to a decrease in the production of prostaglandins, which in turn leads to a decrease in inflammation.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), leading to a decrease in the production of prostaglandins and a reduction in inflammation. At higher concentrations, this compound has been found to have a range of other effects, including the inhibition of the enzyme acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain, and the inhibition of the enzyme monoamine oxidase, leading to an increase in the concentration of monoamines in the brain.
実験室実験の利点と制限
The use of 4'-Hexylpropiophenone in scientific research has several advantages. It is a relatively simple compound to synthesize, and has a wide range of applications in the research laboratory. In addition, this compound is a relatively safe compound to use in laboratory experiments, as it is not toxic or carcinogenic. However, there are some limitations to the use of this compound in scientific research. For example, it is not water-soluble, and therefore cannot be used in experiments involving aqueous solutions. In addition, this compound is not very stable, and therefore must be used in experiments immediately after synthesis.
将来の方向性
There are a number of potential future directions for the use of 4'-Hexylpropiophenone in scientific research. For example, further research could be carried out to elucidate the mechanism of action of this compound and its biochemical and physiological effects. In addition, further research could be carried out to explore the potential applications of this compound in drug development, as well as its potential use in the synthesis of other organic compounds. Finally, further research could be carried out to explore the potential for using this compound in a range of other laboratory experiments, such as those involving aqueous solutions.
合成法
4'-Hexylpropiophenone can be synthesized from commercially available 4-hydroxybenzaldehyde and ethylmagnesium bromide. The reaction is carried out in the presence of anhydrous pyridine, which acts as a catalyst. The reaction has a high yield and is relatively simple to carry out.
科学的研究の応用
4'-Hexylpropiophenone is widely used in scientific research, particularly in the fields of organic synthesis, biochemical and physiological studies, and drug development. It is used as a reagent in a variety of organic synthesis reactions, including the synthesis of a range of pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. In addition, this compound is used as a tool for studying the structure and function of biological molecules. It is also used as a model compound for studying the mechanism of action and biochemical and physiological effects of a range of molecules.
特性
IUPAC Name |
1-(4-hexylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(16)4-2/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSLKKPSVPOIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


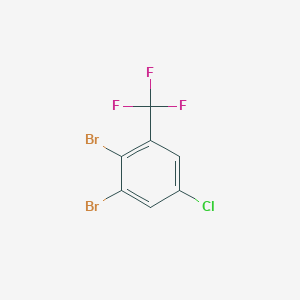
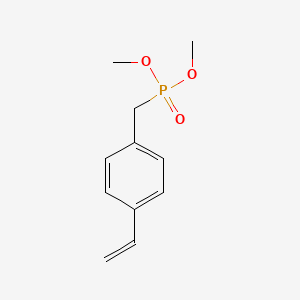
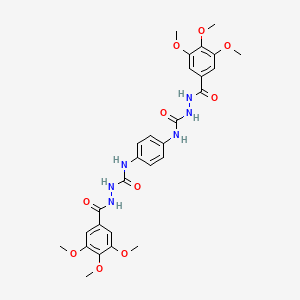

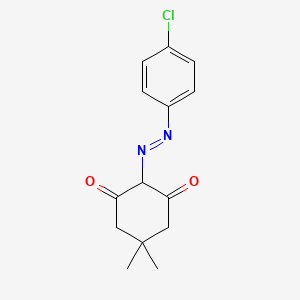
![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)

![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)
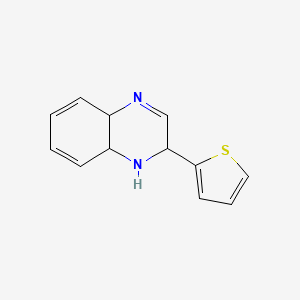
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
